molecular formula C17H19ClN2O3S B5193455 N-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B5193455
M. Wt: 366.9 g/mol
InChI Key: NIOCNZRWRJDECH-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a synthetic organic compound characterized by its unique chemical structure

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-3-20(24(22,23)14-10-8-13(2)9-11-14)12-17(21)19-16-7-5-4-6-15(16)18/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOCNZRWRJDECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Glycinamide Backbone: The glycinamide backbone is synthesized through the reaction of glycine with appropriate reagents to introduce the desired substituents.

    Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the glycinamide backbone.

    Ethylation: The ethyl group is introduced through an alkylation reaction, typically using ethyl halides under basic conditions.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate compound with a sulfonyl chloride derivative, such as 4-methylphenylsulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial

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